1-(4-Nitro-thiobenzoyl)-pyrrolidine 1-(4-Nitro-thiobenzoyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 50903-06-5
VCID: VC21476081
InChI: InChI=1S/C11H12N2O2S/c14-13(15)10-5-3-9(4-6-10)11(16)12-7-1-2-8-12/h3-6H,1-2,7-8H2
SMILES: C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29g/mol

1-(4-Nitro-thiobenzoyl)-pyrrolidine

CAS No.: 50903-06-5

Cat. No.: VC21476081

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitro-thiobenzoyl)-pyrrolidine - 50903-06-5

Specification

CAS No. 50903-06-5
Molecular Formula C11H12N2O2S
Molecular Weight 236.29g/mol
IUPAC Name (4-nitrophenyl)-pyrrolidin-1-ylmethanethione
Standard InChI InChI=1S/C11H12N2O2S/c14-13(15)10-5-3-9(4-6-10)11(16)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Standard InChI Key QHYKYRYXFGOVOV-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Physical and Spectroscopic Properties

Based on structural analogues, 1-(4-Nitro-thiobenzoyl)-pyrrolidine would likely be a crystalline solid with a yellowish to orange coloration, characteristic of compounds containing both thiobenzoyl and nitro groups. The expected spectroscopic properties would include:

  • NMR spectroscopy: The 1H-NMR spectrum would likely show signals for the pyrrolidine ring protons (typically between δ 2.0-3.5 ppm) and aromatic protons from the 4-nitrophenyl group (typically between δ 7.0-8.5 ppm) .

  • Infrared spectroscopy: Characteristic absorption bands would be expected for the C=S stretching (typically around 1050-1200 cm-1), the N-O stretching of the nitro group (typically around 1350-1550 cm-1), and various C-H and C-C vibrations.

Structural Characteristics

Bond DescriptionExpected Distance Range (Å)Notes
C-N (pyrrolidine)1.45-1.50Based on typical C-N single bonds
N-C(=S)1.34-1.38Expected to show partial double bond character
C=S1.60-1.70Typical range for thiobenzoyl C=S bonds
C-NO21.46-1.48Based on typical C-NO2 bonds in aromatic systems
Aromatic C-C1.37-1.40Based on typical aromatic bond distances

The pyrrolidine ring would likely adopt a non-planar conformation, with the nitrogen atom potentially exhibiting a slight pyramidalization. The thiobenzoyl group would introduce a certain degree of rigidity, while the nitro group would likely be coplanar with the aromatic ring to maximize conjugation.

Electronic Structure

The electronic structure of 1-(4-Nitro-thiobenzoyl)-pyrrolidine would be characterized by several key features:

  • The electron-donating nature of the pyrrolidine nitrogen.

  • The electron-withdrawing effect of the thiobenzoyl group.

  • The strong electron-withdrawing influence of the nitro group.

These features would create an electronic push-pull system, potentially leading to interesting electronic properties and reactivity patterns. The nitro group would lower the electron density in the aromatic ring, while the pyrrolidine nitrogen would tend to donate electrons, creating a polarized electronic distribution .

Comparative Analysis with Related Compounds

Comparison with 1-(4-Nitrophenyl)pyrrolidine

Bond Type1-(4-Nitrophenyl)pyrrolidine (Å)Expected for 1-(4-Nitro-thiobenzoyl)-pyrrolidine (Å)
C6-N11.360-1.3651.34-1.38 (for N-C(=S))
N1-N21.389-1.410Not applicable (no N-N bond)
C-NO2Not specified1.46-1.48
C5-N11.435-1.4961.45-1.50 (for pyrrolidine C-N)
C=SNot present1.60-1.70

The data for 1-(4-Nitrophenyl)pyrrolidine shows consistent bond distances across several studied derivatives, with the C6-N1 bond showing partial double bond character (1.360-1.365 Å) . This indicates electronic delocalization between the nitrogen and the aromatic system, a feature that would be modified in 1-(4-Nitro-thiobenzoyl)-pyrrolidine due to the intervening thiobenzoyl group.

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